

# Myricetin 3-O-glucoside biological activity validation

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## Compound Focus: Myricetin 3-O-Glucoside

CAS No.: 19833-12-6

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## Biological Activities at a Glance

The table below summarizes the key validated biological activities of **Myricetin 3-O-glucoside** and related compounds for comparison.

Biological Activity	Compound Tested	Experimental Model	Key Findings / Potency	Citation
Antioxidant	Myricetin 3-O-glucoside (W1)	In vitro (DPPH, ABTS, FRAP assays)	Strong activity, though slightly less potent than myricitrin	[1]
	Myricetin (aglycone)	In vitro (DPPH radical-trapping)	Lower IC <sub>50</sub> (superior activity) vs. Myricetin-3-O-galactoside	[2]
α-Glucosidase Inhibition	Myricetin 3-O-glucoside (W1)	In vitro enzymatic assay	Significant inhibition	[1]
	Myricitrin (W3)	In vitro enzymatic assay	Significant inhibition	[1]

Biological Activity	Compound Tested	Experimental Model	Key Findings / Potency	Citation
<b>α-Amylase Inhibition</b>	Myricitrin (W3)	In vitro enzymatic assay	Substantial inhibitory capacity	[1]
<b>Anti-Osteoporotic</b>	Myricetin 3-O-β-D-galactopyranoside (M3G)	Human Bone Marrow-Mesenchymal Stromal Cells (hBM-MSCs)	Stimulated osteoblastogenesis via Wnt/BMP pathways; suppressed adipogenesis	[3]
<b>Anti-inflammatory &amp; Antimicrobial</b>	Myricetin 3-O-glucoside	Not specified (reported as effects)	Reported to have anti-inflammatory and anti-bacterial effects	[4]

## Detailed Experimental Data and Protocols

For a deeper dive, here are the methodologies and quantitative data behind some of the key findings.

### 1. Antioxidant and Hypoglycemic Activity from \*Acacia mearnsii\*

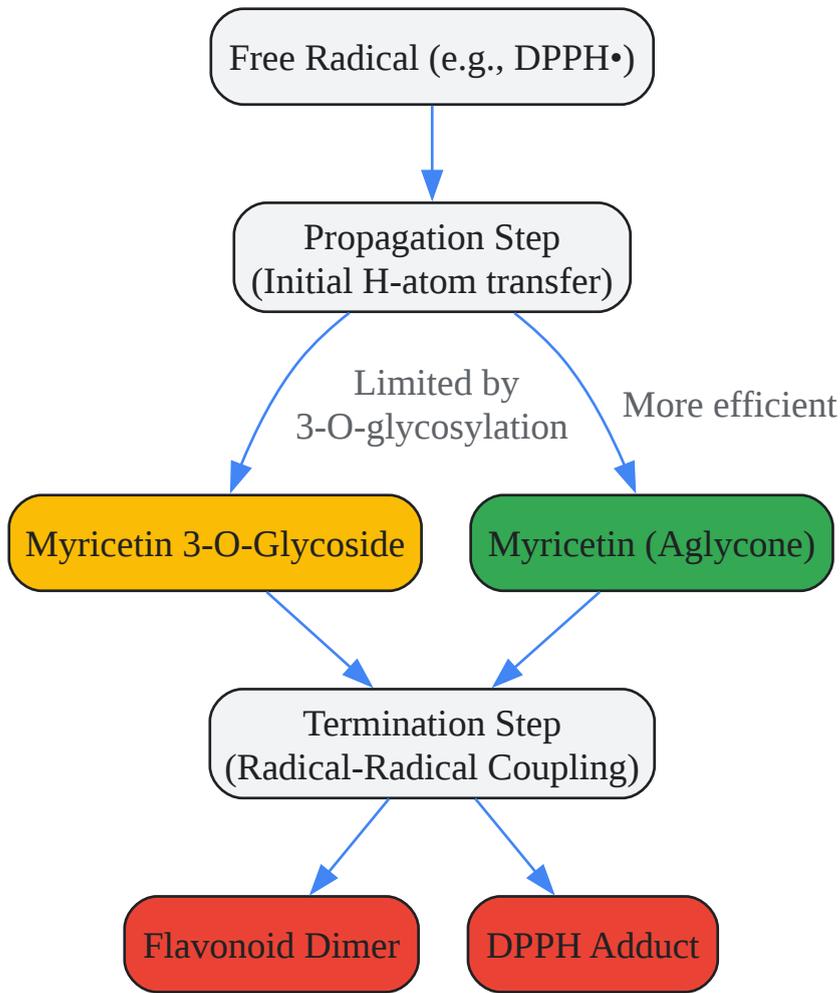
- **Source:** Isolated from *Acacia mearnsii* leaves [1].
- **Separation & Purification Protocol:**
  - **Extraction:** Powdered leaves were extracted with 80% aqueous methanol using ultrasound-assisted extraction (40 kHz, 60°C) [1].
  - **Partition:** The crude extract was partitioned sequentially with petroleum ether, dichloromethane, and ethyl acetate [1].
  - **Column Chromatography:** The ethyl acetate fraction was further separated using an AB-8 macroporous adsorbent resin column, eluted with a stepwise gradient of ethanol in water (10% to 100%) [1].
  - **Final Purification:** Target fractions were purified using preparative reverse-phase HPLC with a C18 column and a mobile phase of 0.1% formic acid in water and acetonitrile [1].
- **Quantitative Results:**
  - **Yield and Purity:** A high yield of myricitrin (7.3 mg per gram of crude extract) was obtained with 98.4% purity. The purity of **Myricetin 3-O-glucoside** was over 95% [1].
  - **Antioxidant Data:** Both compounds showed "strong antioxidant activity" in DPPH, ABTS, and FRAP assays, with myricitrin generally being more potent than **Myricetin 3-O-glucoside** [1].

- **Hypoglycemic Data:** Both compounds significantly inhibited  $\alpha$ -glucosidase, and myricitrin also substantially inhibited  $\alpha$ -amylase [1].

## 2. Mechanism of Reduced Antioxidant Activity by 3-O-glycosylation

- **Source:** Comparative analysis of Myricetin-3-O-galactoside (M3OGa) and Myricetin (aglycone) [2].
- **Experimental Protocol:**
  - **Reaction with Radicals:** Each compound was incubated with 2 equivalents of the DPPH• radical [2].
  - **Product Analysis:** The reaction mixtures were analyzed using UPLC-ESI-Q-TOF-MS to identify radical adduct formation (RAF) products [2].
- **Key Findings:**
  - Both M3OGa and myricetin aglycone formed dimeric flavonoid structures and DPPH adducts, confirming they trap radicals via a **radical-mediated stepwise chain reaction** [2].
  - The 3-O-galactosylation **reduces antioxidant activity** by limiting the efficiency of the initial radical scavenging (propagation step), but does not affect the subsequent termination step where dimers are formed [2].

This mechanism can be visualized in the following pathway:



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### 3. Anti-Osteoporotic Activity

- **Source:** Myricetin 3-O- $\beta$ -D-galactopyranoside (M3G) tested on human bone marrow-derived mesenchymal stromal cells (hBM-MSCs) [3].
- **Experimental Protocol:**
  - **Cell Differentiation:** hBM-MSCs were induced to differentiate into osteoblasts (bone-forming cells) and adipocytes (fat cells) [3].
  - **Treatment:** Cells were treated with M3G during the differentiation process [3].
  - **Marker Analysis:** Osteoblastogenesis was assessed by measuring cell proliferation, alkaline phosphatase (ALP) activity, extracellular mineralization, and the expression of RUNX2 and osteopontin. Adipogenesis was assessed by lipid accumulation and expression of PPAR $\gamma$ , SREBP1c, and C/EBP $\alpha$  [3].
- **Key Findings:**
  - M3G **stimulated osteoblast differentiation** and **inhibited adipocyte differentiation** [3].

- The proposed mechanism involves the stimulation of osteoblast formation via the **Wnt/BMP signaling pathway** and the inhibition of adipogenesis via the **PPAR $\gamma$  pathway** [3].

## Key Takeaways for Researchers

- **A Valuable Bioactive Compound:** **Myricetin 3-O-glucoside** is a validated flavonoid glycoside with demonstrated multiple biological activities, making it a promising candidate for further development, particularly in managing diabetes and osteoporosis [1] [3].
- **The Glycosylation Trade-off:** The attachment of a sugar moiety at the 3-position, while potentially improving solubility and bioavailability, comes with a **documented decrease in direct, intrinsic antioxidant power** compared to the myricetin aglycone. This is a critical consideration for structure-activity relationship (SAR) studies [2].
- **Promising Alternative Sources:** *Acacia mearnsii* leaves, a largely discarded by-product, have been shown to be a rich source for the high-yield purification of **Myricetin 3-O-glucoside** and myricitrin, highlighting their potential for valorization [1].

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## References

1. Separation of flavonoids with significant biological from... activity [pubs.rsc.org]
2. Comparative Analysis of Radical Adduct Formation (RAF) ... [pmc.ncbi.nlm.nih.gov]
3. Myricetin 3- O- $\beta$ -D-Galactopyranoside Exhibits Potential ... [pubmed.ncbi.nlm.nih.gov]
4. - Myricetin - 3 | CAS#: 19833-12-6 | flavonol | InvivoChem O glucoside [invivochem.com]

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